MFCD00533019

Description

Based on structural and functional similarities observed in the evidence, MFCD00533019 is likely a fluorinated or halogenated organic compound with applications in coordination chemistry, catalysis, or medicinal chemistry. Such compounds often exhibit unique electronic properties due to electron-withdrawing groups (e.g., trifluoromethyl), enhancing their utility as ligands or bioactive agents .

Key inferred properties (hypothetical framework):

- Molecular formula: Likely CₓHᵧFₙO₂ or similar, based on fluorinated analogs in and .

- Molecular weight: Estimated 200–250 g/mol, comparable to CAS 1533-03-5 (202.17 g/mol) and CAS 1761-61-1 (201.02 g/mol) .

- Applications: Potential use in transition metal catalysis (e.g., palladium-mediated cross-coupling) or as a pharmacophore in drug discovery due to fluorinated motifs .

Properties

IUPAC Name |

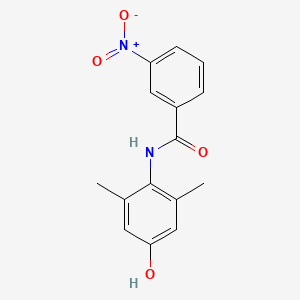

N-(4-hydroxy-2,6-dimethylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-6-13(18)7-10(2)14(9)16-15(19)11-4-3-5-12(8-11)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTYZBRVLVNLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00533019 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives bearing substituents at their termini .

Industrial Production Methods

Industrial production of this compound typically involves optimization of reaction parameters to maximize yield and efficiency. For example, the continuous-flow synthesis of diformylfuran from 5-hydroxymethylfurfural in a packed-bed reactor has been optimized using response surface methodology to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

MFCD00533019 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: Catalytic oxidation using ruthenium on alumina in toluene has been shown to be effective.

Reduction: Reductive alkylation with organolithium reagents is a common method.

Substitution: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are also applicable.

Major Products Formed

The major products formed from these reactions include acetylene derivatives, diformylfuran, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

MFCD00533019 has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a tool for probing molecular interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of MFCD00533019 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds from the evidence, highlighting key differences in molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of MFCD00533019 with Analogs

Key Findings:

Structural Differences :

- Fluorination vs. Bromination : this compound’s hypothetical fluorinated structure (cf. CAS 1533-03-5) offers greater electronegativity than brominated analogs (e.g., CAS 1761-61-1), enhancing its stability in oxidative catalytic conditions .

- Hybrid Ligands : Unlike CAS 1046861-20-4 (boron-based), this compound may integrate phosphine-alkene motifs for transition metal coordination, as seen in ’s hybrid ligands .

Synthetic Methods: Catalysis: CAS 1533-03-5 is synthesized via Pd-mediated cross-coupling, while CAS 1761-61-1 employs recyclable A-FGO catalysts under green conditions . This compound may require similar Pd/ligand systems for efficient coupling . Yield and Purity: CAS 1761-61-1 achieves 98% yield via ethanol recrystallization, suggesting this compound could adopt analogous purification steps .

Physicochemical Properties :

- Solubility : Fluorinated compounds (e.g., CAS 1533-03-5, log S = -2.99) exhibit lower aqueous solubility than brominated analogs (CAS 1761-61-1, log S = -2.47), impacting formulation strategies .

- Bioavailability : CAS 1046861-20-4’s high BBB permeability contrasts with CAS 1533-03-5’s moderate bioavailability, highlighting the role of halogenation in drug design .

Functional Performance: Catalytic Activity: Phosphine-alkene hybrids () show superior metal-binding efficiency compared to monodentate ligands, suggesting this compound could enhance catalytic turnover in cross-coupling reactions . Thermal Stability: Brominated compounds (CAS 1761-61-1) decompose at lower temperatures than fluorinated analogs, favoring this compound in high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.